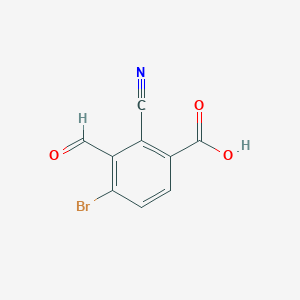

4-Bromo-2-cyano-3-formylbenzoic acid

Description

Properties

IUPAC Name |

4-bromo-2-cyano-3-formylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrNO3/c10-8-2-1-5(9(13)14)6(3-11)7(8)4-12/h1-2,4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEOQVAWFBLANJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)C#N)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Organic Synthesis

4-Bromo-2-cyano-3-formylbenzoic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its reactive functional groups allow it to participate in various chemical transformations, making it a valuable building block in organic synthesis.

Key Reactions:

- Condensation Reactions : It can undergo condensation with amines or hydrazines to form more complex derivatives.

- Reduction Reactions : The cyano group can be reduced to an amine, facilitating the formation of new amine-based compounds.

- Coupling Reactions : It can participate in coupling reactions with other aromatic compounds, enhancing the diversity of synthesized materials.

Medicinal Chemistry

Research into this compound has identified potential pharmaceutical applications. Its derivatives are being explored for their biological activities, including antimicrobial and anticancer properties.

Case Studies:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens, suggesting potential as a lead compound for antibiotic development.

- Anticancer Research : Preliminary investigations indicate that certain derivatives may inhibit cancer cell proliferation, warranting further exploration in cancer therapy.

Material Sciences

The compound is also being investigated for its applications in material sciences. Its ability to form stable complexes with metals opens avenues for developing new materials with unique properties.

Applications in Material Sciences:

- Polymer Chemistry : It can be utilized as a monomer or cross-linking agent in polymer synthesis, contributing to the development of advanced materials with tailored properties.

- Nanomaterials : Research is ongoing into the use of this compound in the synthesis of nanomaterials, which could have applications in electronics and photonics.

Data Table: Comparison of Applications

| Application Area | Specific Uses | Research Findings |

|---|---|---|

| Organic Synthesis | Intermediate for complex molecules | Effective in condensation and coupling reactions |

| Medicinal Chemistry | Potential antimicrobial and anticancer agents | Exhibits significant biological activity |

| Material Sciences | Monomer for polymers; metal complex formation | Promising results in nanomaterial synthesis |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 4-bromo-2-cyano-3-formylbenzoic acid with structurally related compounds identified in the evidence:

Key Observations:

- Electron-Withdrawing Groups (EWGs): The cyano and formyl groups in the target compound are strong EWGs, increasing the acidity of the carboxylic acid group compared to 4-bromobenzoic acid (pKa ~2.8 for 4-bromobenzoic acid vs. estimated pKa <2 for the target compound) .

- Solubility: The presence of polar groups (CN, CHO) likely enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to methyl-substituted analogs .

- Reactivity: The formyl group at C3 may participate in condensation reactions (e.g., forming Schiff bases), while the cyano group at C2 could undergo nucleophilic addition, distinguishing it from hydroxymethyl or methyl derivatives .

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Bromo-2-cyano-3-formylbenzoic acid generally follows a route starting from a suitably substituted benzoic acid or bromobenzoic acid derivative. The key steps involve:

- Introduction of the hydroxymethyl group at the 3-position of a bromobenzoic acid.

- Oxidation of the hydroxymethyl group to a formyl group.

- Coupling of the brominated formylbenzoic acid intermediate with a cyanophenylboronic acid to introduce the cyano group.

This approach allows the stepwise and regioselective installation of the formyl and cyano substituents while maintaining the bromine at the 4-position.

Detailed Stepwise Preparation

Step 1: Preparation of 5-Bromo-3-(hydroxymethyl)benzoic acid (Intermediate)

- Starting from 5-bromoisophthalic acid derivatives, reduction with sodium borohydride (NaBH4) is employed to convert the carboxyl group at position 3 into a hydroxymethyl group.

- This reaction is typically performed in a mixed solvent system comprising an alcohol and a benzene derivative to enhance solubility and facilitate purification.

$$

\text{5-Bromoisophthalic acid} \xrightarrow[\text{solvent}]{\text{NaBH}_4} \text{5-Bromo-3-(hydroxymethyl)benzoic acid}

$$

Step 2: Oxidation to 5-Bromo-3-formylbenzoic acid

- The hydroxymethyl group is oxidized to an aldehyde (formyl group) using manganese dioxide (MnO₂) as the oxidizing agent.

- This oxidation is selective and mild, preserving other sensitive groups.

- After reaction completion, the mixture is cooled, filtered, and the filtrate concentrated to isolate the aldehyde intermediate.

$$

\text{5-Bromo-3-(hydroxymethyl)benzoic acid} \xrightarrow[\text{room temp}]{\text{MnO}_2} \text{5-Bromo-3-formylbenzoic acid}

$$

Step 3: Preparation of 3-cyanophenylboronic acid

- The cyano-substituted phenylboronic acid is prepared by reacting 3-formylphenylboronic acid with hydroxylamine hydrochloride to introduce the cyano group.

- The 3-formylphenylboronic acid itself can be synthesized by reacting 3-(dialkoxymethyl)bromobenzene with magnesium metal to form an organomagnesium intermediate, which is then treated with trialkyl borate.

$$

\text{3-(dialkoxymethyl)bromobenzene} \xrightarrow[\text{Mg}]{\text{organomagnesium}} \xrightarrow[\text{trialkyl borate}]{} \text{3-formylphenylboronic acid} \xrightarrow[\text{NH}_2\text{OH·HCl}]{} \text{3-cyanophenylboronic acid}

$$

Step 4: Suzuki Coupling to Form Target Compound

- The 5-bromo-3-formylbenzoic acid intermediate is coupled with 3-cyanophenylboronic acid in the presence of a palladium catalyst complex.

- This palladium-catalyzed Suzuki coupling forms the biaryl bond, yielding the target compound this compound.

- The reaction conditions are optimized to ensure high yield and purity.

$$

\text{5-Bromo-3-formylbenzoic acid} + \text{3-cyanophenylboronic acid} \xrightarrow[\text{Pd catalyst}]{} \text{this compound}

$$

Summary Table of Preparation Steps

| Step | Starting Material / Intermediate | Reagents / Conditions | Product / Intermediate | Notes |

|---|---|---|---|---|

| 1 | 5-Bromoisophthalic acid | NaBH₄, mixed solvent (alcohol + benzene derivative) | 5-Bromo-3-(hydroxymethyl)benzoic acid | Reduction of carboxyl to hydroxymethyl |

| 2 | 5-Bromo-3-(hydroxymethyl)benzoic acid | MnO₂, room temperature | 5-Bromo-3-formylbenzoic acid | Selective oxidation to aldehyde |

| 3 | 3-(dialkoxymethyl)bromobenzene | Mg metal, trialkyl borate, hydroxylamine hydrochloride | 3-cyanophenylboronic acid | Preparation of boronic acid with cyano |

| 4 | 5-Bromo-3-formylbenzoic acid + 3-cyanophenylboronic acid | Pd catalyst (Suzuki coupling) | This compound | Biaryl coupling to form target compound |

Industrial Production Considerations

- Continuous flow chemistry techniques have been explored to improve the scalability and safety of the synthesis, especially for bromination and formylation steps.

- Flow photochemical bromination allows precise control over reaction conditions, minimizing hazardous solvent use and improving regioselectivity.

- Such methods enhance yield, reproducibility, and environmental compliance in industrial settings.

Analytical and Purification Notes

- Purification of intermediates and final product typically involves solvent extraction, filtration, and chromatographic techniques.

- Characterization methods include:

- Nuclear Magnetic Resonance (NMR): Confirms substitution pattern and functional groups.

- Infrared Spectroscopy (IR): Identifies characteristic cyano (C≡N) and carbonyl (C=O) stretches.

- Mass Spectrometry (MS): Confirms molecular weight and fragmentation.

- High-Performance Liquid Chromatography (HPLC): Monitors purity and reaction progress.

Research Findings and Optimization

- The oxidation step using manganese dioxide is favored for its selectivity and mild conditions, preventing over-oxidation or degradation.

- The Suzuki coupling step is optimized with palladium complexes to achieve high coupling efficiency despite steric hindrance from substituents.

- The boronic acid intermediate preparation via organomagnesium intermediates allows flexible introduction of cyano groups.

Q & A

Q. Table 1: Comparison of Synthesis Methods

| Method | Solvent System | Yield (%) | Limitations |

|---|---|---|---|

| Traditional Batch | CCl₄/Dichloroethane | 60-70 | High toxicity, poor scalability |

| Flow Chemistry | Acetonitrile/Water | 75-85 | Requires specialized equipment |

Advanced: How can conflicting crystallographic data arising from substituent disorder be resolved during structural refinement?

Answer:

The bromo, cyano, and formyl groups in this compound can cause electron density ambiguities in X-ray diffraction data. To address this:

- Use SHELXL for refinement, applying restraints (e.g., DFIX, FLAT) to stabilize disordered regions .

- Validate models with R-factor convergence (<5%) and Hirshfeld surface analysis to ensure geometric plausibility.

- Cross-validate with spectroscopic data (e.g., NMR coupling constants) to confirm substituent orientations .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR resolves aromatic protons (δ 7.5-8.5 ppm) and formyl protons (δ ~10.2 ppm). Use 2D experiments (HSQC, HMBC) to assign overlapping signals from bromo and cyano groups .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C₉H₄BrNO₃: theoretical 269.94 g/mol) and fragmentation patterns.

- IR Spectroscopy : Peaks at ~2220 cm⁻¹ (C≡N) and ~1700 cm⁻¹ (COOH and CHO) validate functional groups .

Advanced: How do steric and electronic effects of substituents influence reactivity in cross-coupling reactions?

Answer:

- Bromo Group : Acts as a directing group for electrophilic substitution but may hinder Suzuki-Miyaura couplings due to steric bulk. Use Pd(PPh₃)₄ with microwave assistance to enhance reactivity.

- Cyano Group : Electron-withdrawing nature deactivates the ring, requiring stronger bases (e.g., Cs₂CO₃) for nucleophilic attacks.

- Formyl Group : Participates in condensation reactions (e.g., with amines to form Schiff bases), but may require protection (e.g., acetal formation) during metal-catalyzed steps .

Basic: What precautions are necessary when handling this compound in laboratory settings?

Answer:

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Work in a fume hood due to potential dust inhalation risks.

- Store at 2-8°C in airtight containers to prevent hydrolysis of the formyl group .

Advanced: How can computational modeling predict sites of electrophilic attack in this molecule?

Answer:

- Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces, identifying electron-deficient regions (e.g., para to the cyano group).

- Compare HOMO-LUMO gaps to assess susceptibility to nucleophilic/electrophilic attacks.

- Validate predictions with experimental data (e.g., regioselectivity in nitration or halogenation) .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:

- Pharmacophore Development : The formyl group serves as a reactive handle for synthesizing isoindolinones and tetramethylrhodamines, which are explored as kinase inhibitors or fluorescent probes .

- Prodrug Synthesis : Conjugation with amines or alcohols generates hydrolyzable prodrugs for targeted drug delivery .

Advanced: How can discrepancies in reaction yields between batch and flow synthesis be analyzed?

Answer:

- Conduct kinetic studies to compare activation energies (Arrhenius plots) in both systems.

- Use HPLC to quantify by-products (e.g., debrominated intermediates) in flow vs. batch conditions.

- Optimize flow parameters (residence time, temperature) using design-of-experiment (DoE) frameworks to maximize yield .

Basic: What chromatographic methods are suitable for purity analysis?

Answer:

- Reverse-Phase HPLC : C18 column with acetonitrile/water (0.1% TFA) gradient. Retention time ~12-14 min.

- TLC : Silica gel 60 F₂₅₄, eluent ethyl acetate/hexane (3:7). Visualize under UV (254 nm) .

Advanced: How can isotopic labeling (e.g., ¹³C) aid in mechanistic studies of this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.